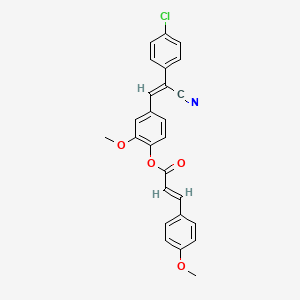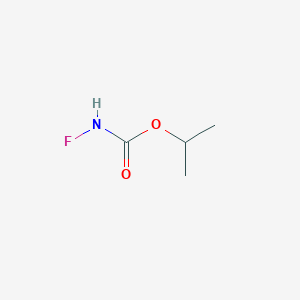
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide typically involves a multi-step process. One common method includes the reaction of a benzaldehyde derivative with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with a decanoyl chloride to yield the final product. The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: This compound has a similar structure but with a methoxy group instead of a decanamide group.
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide: This compound features a naphthyl group, which may impart different biological activities.
Uniqueness
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is unique due to its specific structure, which combines a hydrazone moiety with a long aliphatic chain
Properties
CAS No. |
767310-47-4 |
|---|---|
Molecular Formula |
C26H35N3O3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]decanamide |
InChI |
InChI=1S/C26H35N3O3/c1-2-3-4-5-6-7-11-17-25(30)27-20-26(31)29-28-19-23-15-12-16-24(18-23)32-21-22-13-9-8-10-14-22/h8-10,12-16,18-19H,2-7,11,17,20-21H2,1H3,(H,27,30)(H,29,31)/b28-19+ |
InChI Key |
SYPHBKPACAWLHL-TURZUDJPSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)


![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)



![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)


